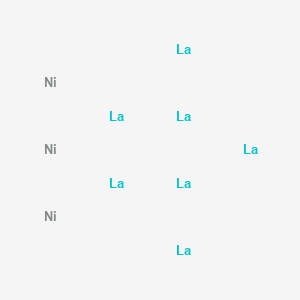

Lanthanum--nickel (7/3)

Description

Lanthanum–nickel (7/3) is an intermetallic compound composed of lanthanum and nickel in a 7:3 ratio. This compound is part of a broader family of lanthanum-nickel alloys, which exhibit unique properties due to the combination of a rare earth element (lanthanum) and a transition metal (nickel). These alloys are known for their applications in hydrogen storage, catalysis, and various industrial processes .

Properties

CAS No. |

12057-13-5 |

|---|---|

Molecular Formula |

La7Ni3 |

Molecular Weight |

1148.418 g/mol |

IUPAC Name |

lanthanum;nickel |

InChI |

InChI=1S/7La.3Ni |

InChI Key |

ZFYQTCLEJJBELX-UHFFFAOYSA-N |

Canonical SMILES |

[Ni].[Ni].[Ni].[La].[La].[La].[La].[La].[La].[La] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanthanum–nickel (7/3) can be synthesized through various methods, including:

Co-precipitation: This involves the simultaneous precipitation of lanthanum and nickel salts from a solution, followed by calcination to form the desired alloy.

Solid-State Reaction: This method involves the direct reaction of lanthanum oxide and nickel oxide at high temperatures to form the alloy.

Industrial Production Methods

Industrial production of lanthanum–nickel (7/3) typically involves high-temperature reduction processes, where lanthanum oxide and nickel oxide are reduced in a hydrogen atmosphere to form the alloy. This method ensures high purity and uniformity of the final product .

Chemical Reactions Analysis

Decomposition of LaCl₃·7H₂O

-

Dehydration :

Weight loss: ~35% (17.5 mg from 50 mg initial sample) . -

Oxidative Decomposition :

Chlorine gas release occurs during calcination (600°C), leaving residual chlorine in the catalyst .

Decomposition of NiCl₂·6H₂O

NiCl₂·6H₂O decomposes to NiO and HCl gas, contributing to surface chlorine contamination .

Catalytic Activity in Methane Reforming

Lanthanum-nickel catalysts (e.g., 20%Ni/5%La₂O₃–Al₂O₃) exhibit varying activity based on precursor choice:

| Catalyst Precursor | CH₄ Conversion | CO₂ Conversion |

|---|---|---|

| Lanthanum(III) nitrate | 71% | 68% |

| Lanthanum(III) chloride | 49% | 56% |

Key Observations :

-

Chloride precursors reduce activity due to Ni–Cl bond formation , blocking active sites .

-

Nitrate-based catalysts avoid chlorine contamination, enabling higher conversions .

Role in CO₂ Methanation

Lanthanum oxide supports (La₂O₃) enhance nickel catalyst activity via:

-

Oxygen vacancy formation at Ni–La interfaces, improving H₂ adsorption .

-

Surface carbonate activation on La₂O₂CO₃, promoting CO₂ hydrogenation pathways .

Reactions include:

-

Hydrogenation of CO intermediates :

-

Carbonate hydrogenation :

Productivity :

La-promoted Ni/Al₂O₃ catalysts achieve 13.8 g CH₄ h⁻¹ kg₋₁ cat⁻¹ , outperforming unpromoted catalysts by 4–6× .

Deactivation Mechanisms

Chlorine residues from chloride precursors poison catalysts by:

-

Ni–Cl bond formation during reduction, reducing active nickel sites .

-

Surface segregation of chlorine post-calcination, confirmed via TOF-SIMS analysis .

Oxidation and Acid Reactions

Scientific Research Applications

Lanthanum–nickel (7/3) has a wide range of scientific research applications, including:

Hydrogen Storage: The alloy’s ability to absorb and release hydrogen makes it valuable for hydrogen storage systems.

Catalysis: Used as a catalyst in various chemical reactions, including hydrogenation and dry reforming of methane.

Magnetic Materials: Lanthanum-doped nickel ferrites exhibit improved magnetic properties, making them useful in magnetic devices.

Environmental Applications: Lanthanum-doped nickel oxide nanostructures are used for the degradation of pollutants like rhodamine B.

Mechanism of Action

The mechanism by which lanthanum–nickel (7/3) exerts its effects varies depending on the application:

Hydrogen Storage: The alloy absorbs hydrogen to form hydrides, which can be released upon heating.

Catalysis: The alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products.

Magnetic Properties: The incorporation of lanthanum into nickel ferrites enhances their magnetic properties by altering the crystal structure and magnetic interactions.

Comparison with Similar Compounds

Lanthanum–nickel (7/3) can be compared with other lanthanum-nickel alloys, such as:

Lanthanum–nickel (5/1): Known for its hydrogen storage capacity.

Lanthanum–nickel (2/1): Used in catalytic applications.

Lanthanum–nickel (3/1): Exhibits unique magnetic properties.

Lanthanum–nickel (7/3) is unique due to its specific ratio of lanthanum to nickel, which imparts distinct properties suitable for hydrogen storage and catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.